molecular formula C19H24FNO5S B11487699 N-[2-(3,4-diethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

N-[2-(3,4-diethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B11487699
M. Wt: 397.5 g/mol
InChI Key: DDQCCEPKUANAQA-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxy, fluoro, methoxy, and sulfonamide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. Common synthetic routes include:

    Ethoxylation: Introduction of ethoxy groups to the phenyl ring.

    Fluorination: Addition of a fluorine atom to the benzene ring.

    Methoxylation: Introduction of a methoxy group.

    Sulfonamidation: Formation of the sulfonamide group.

These reactions are usually carried out under controlled conditions, using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized sulfonamide derivative, while substitution reactions may introduce new functional groups to the compound.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE
  • N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-PHENYLACETAMIDE

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24FNO5S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H24FNO5S/c1-4-25-16-8-6-14(12-18(16)26-5-2)10-11-21-27(22,23)19-13-15(20)7-9-17(19)24-3/h6-9,12-13,21H,4-5,10-11H2,1-3H3

InChI Key

DDQCCEPKUANAQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)OCC

Origin of Product

United States

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